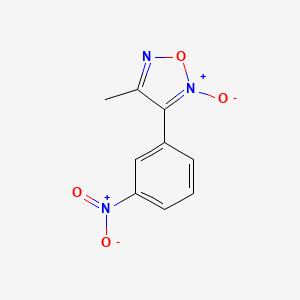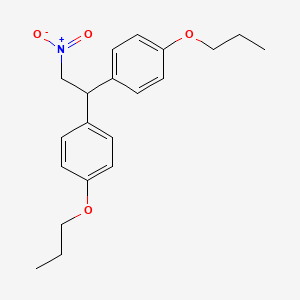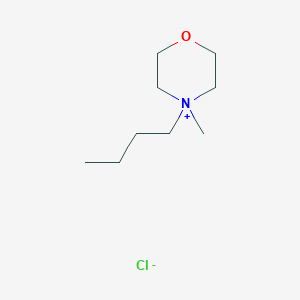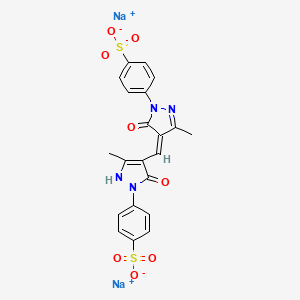
4-Methyl-3-(3-nitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-3-(3-nitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium is a complex organic compound known for its unique structural properties and reactivity This compound is part of the oxadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom
Vorbereitungsmethoden
The synthesis of 4-Methyl-3-(3-nitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a methyl-substituted phenyl compound, followed by the formation of the oxadiazole ring through cyclization reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
4-Methyl-3-(3-nitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine group, significantly altering the compound’s properties.
Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles such as hydroxyl or amine groups
Common reagents used in these reactions include strong oxidizing agents, reducing agents like hydrogen gas or metal hydrides, and nucleophiles such as hydroxylamine or amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Methyl-3-(3-nitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium has a wide range of applications in scientific research:
Biology: The compound’s reactivity with nucleophiles makes it useful in bioconjugation and labeling studies.
Medicine: Its derivatives are explored for potential therapeutic applications, including as enzyme inhibitors or antimicrobial agents.
Industry: The compound is used in the development of advanced materials, such as biocompatible coatings and adhesives
Wirkmechanismus
The mechanism of action of 4-Methyl-3-(3-nitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium involves its ability to react with nucleophiles. The compound undergoes nucleophilic substitution reactions, where the nitro group is replaced by nucleophiles such as hydroxyl or amine groups. This reaction pathway is facilitated by the electron-withdrawing nature of the nitro group, which makes the carbon atom more susceptible to nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
4-Methyl-3-(3-nitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium can be compared with other similar compounds, such as:
4-Methyl-3-nitrophenyl isocyanate: This compound shares a similar nitrophenyl group but differs in its functional groups and reactivity.
3-Nitrophenyl-2-oxido-1,2,5-oxadiazol-2-ium: Lacks the methyl group, which can influence its reactivity and applications.
4-Methyl-2-oxido-1,2,5-oxadiazol-2-ium:
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
88059-59-0 |
|---|---|
Molekularformel |
C9H7N3O4 |
Molekulargewicht |
221.17 g/mol |
IUPAC-Name |
4-methyl-3-(3-nitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium |
InChI |
InChI=1S/C9H7N3O4/c1-6-9(12(15)16-10-6)7-3-2-4-8(5-7)11(13)14/h2-5H,1H3 |
InChI-Schlüssel |
WWSGZBGAXZVKKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NO[N+](=C1C2=CC(=CC=C2)[N+](=O)[O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Butoxy-5-[(3-carboxy-5-chlorophenyl)disulfanyl]-3-chlorobenzoic acid](/img/structure/B14404511.png)
![1,1'-(1,3-Phenylene)bis{[4-(phenylsulfanyl)phenyl]ethane-1,2-dione}](/img/structure/B14404518.png)
![Methyl (2R)-2-[(6-phenylpyridin-2-yl)oxy]propanoate](/img/structure/B14404525.png)
![N-(3-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14404526.png)
![2-[(Trifluoromethanesulfonyl)oxy]-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14404539.png)
![4-Benzamido-1-[2-O-(oxolan-2-yl)-alpha-D-ribofuranosyl]pyrimidin-2(1H)-one](/img/structure/B14404547.png)


![4-[2-(4-Aminophenyl)propan-2-yl]-2-methylaniline](/img/structure/B14404565.png)
![5-Methyl-2-[(2-nitrophenyl)sulfanyl]-1H-imidazole](/img/structure/B14404567.png)

![4-[(1-Cyclohexylpropan-2-yl)oxy]aniline](/img/structure/B14404578.png)

